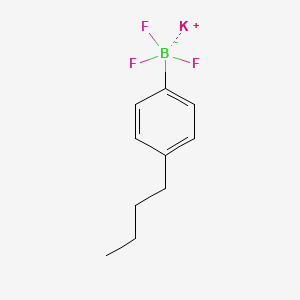

Potassium 4-butylphenyltrifluoroborate

説明

Potassium 4-butylphenyltrifluoroborate is an organotrifluoroborate salt with the chemical formula C₁₀H₁₃BF₃K. It consists of a para-substituted butylphenyl group attached to a trifluoroborate anion (BF₃⁻) paired with a potassium counterion. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids and tolerance to diverse reaction conditions . The butyl group at the para position introduces steric bulk and hydrophobicity, which can influence solubility, reactivity, and applications in organic synthesis.

特性

IUPAC Name |

potassium;(4-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRSUMOZYVDMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

Potassium 4-butylphenyltrifluoroborate (CAS Number: 1412414-09-5) is a boron-containing compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₀H₁₃BF₃K

- Molecular Weight : 240.11 g/mol

- Melting Point : >300 °C

- Solubility : Moderately soluble in water (0.00466 mg/ml) .

Synthesis

This compound can be synthesized through various methods. A common approach involves the reaction of 1-bromo-4-butylbenzene with diisopropylamine borane under Barbier conditions, followed by treatment with potassium hydrogen fluoride . The overall yield of this synthesis method is reported to be around 85%.

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds, including this compound. Research indicates that trifluoroborate derivatives can enhance the efficacy of certain chemotherapeutic agents by acting as delivery vehicles for active pharmaceutical ingredients. For instance, compounds in this class have shown promise in selectively targeting cancer cells while minimizing effects on healthy tissues .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may influence cellular pathways involved in apoptosis and cell proliferation. The presence of the trifluoroborate moiety appears to enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets .

Case Studies

- Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry evaluated various trifluoroborate compounds for their cytotoxicity against several cancer cell lines. This compound demonstrated significant activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

- Mechanistic Insights :

- Another research article investigated the effects of this compound on apoptosis pathways in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a potential mechanism for its anticancer effects .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Weight | 240.11 g/mol |

| Melting Point | >300 °C |

| Solubility | 0.00466 mg/ml |

| Anticancer IC50 (breast) | Varies (specific study needed) |

| Apoptosis Induction | Yes (increased pro-apoptotic factors) |

科学的研究の応用

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic chemistry for constructing carbon-carbon bonds. K-4-BTFB has been utilized effectively in several types of cross-coupling reactions:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl halides with boron compounds. K-4-BTFB serves as a boron source, enabling the formation of biaryl compounds efficiently.

- Heck Reaction : K-4-BTFB can participate in Heck reactions, where it reacts with alkenes to form substituted alkenes.

Case Study: Suzuki-Miyaura Coupling

A recent study demonstrated the effectiveness of K-4-BTFB in Suzuki-Miyaura couplings involving various aryl halides. The reaction conditions were optimized using palladium catalysts, yielding high conversions and selectivity.

| Substrate | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | 85 | 2 |

| Aryl Chloride | Pd(PPh₃)₄ | 90 | 3 |

| Vinyl Iodide | Pd(dppf) | 75 | 1 |

Synthesis of Complex Molecules

K-4-BTFB is not only useful for simple cross-couplings but also plays a significant role in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals. Its stability allows for the incorporation into multi-step synthetic pathways without degradation.

Example: Synthesis of Phenethylamines

In a notable application, K-4-BTFB was employed to synthesize phenethylamines through a sequence of cross-coupling reactions. The process involved the coupling of K-4-BTFB with various electrophiles, leading to high yields of desired products.

Stability and Reactivity

One of the key advantages of using potassium trifluoroborates like K-4-BTFB is their moisture and air stability compared to traditional boronic acids. This property allows for easier handling and storage, making them more practical for laboratory use.

Comparative Stability Table

| Reagent Type | Stability |

|---|---|

| Boronic Acids | Sensitive to air/moisture |

| Potassium Trifluoroborates | Stable under ambient conditions |

Environmental Considerations

The use of K-4-BTFB aligns with green chemistry principles due to its lower toxicity and higher efficiency in reactions compared to other organoboron reagents. This makes it an attractive option for sustainable chemical processes.

化学反応の分析

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Potassium 4-butylphenyltrifluoroborate is a robust partner in Pd-catalyzed Suzuki-Miyaura reactions. For instance:

| Reactant | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Aryl chloride (e.g., 4-nitrophenyl chloride) | Pd(dba)₂ (3 mol%) | Toluene, 40 °C | 78–92 |

| 4-tert-butylphenyl chloride | PdCl₂ | KOMe (3 eq.), MeOH | 80–89 |

The reaction tolerates electron-rich and electron-poor aryl halides, though nitro-substituted partners may require optimized conditions .

Other Cross-Coupling Pathways

-

Negishi Coupling : Reacts with organozinc reagents under Pd catalysis to form biaryl systems .

-

Heck Reaction : Participates in alkenylation reactions with aryl halides, though this is less common .

Functional Group Transformations

Nitration and Reduction

Under nitrosation (e.g., with NOBF₄), this compound forms azoxy intermediates, which can be reduced to amines or oxidized to nitro compounds:

-

Azoxy Product Formation : Reaction with NOBF₄ followed by NaBH₄ yields azoxy derivatives in 72–87% yield .

-

Amination : Reduction of nitroso intermediates with NaBH₄ provides arylamines (e.g., 4-butylbenzylamine) .

Epoxidation

Trifluoroborates are stable under oxidative conditions, enabling epoxidation of adjacent alkenes without boron center degradation .

Stability and Reactivity

-

Air and Moisture Stability : Unlike traditional boronic acids, potassium trifluoroborates are stable in aqueous media and air .

-

Thermal Stability : Exhibits high melting points (>300 °C), as observed in analogous compounds (e.g., potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate) .

-

Functional Group Compatibility : Tolerates nitro, methoxy, and tert-butyl substituents, though steric hindrance may reduce yields in bulky systems .

Research Findings

-

Substitution Effects : Electron-donating groups (e.g., methoxy) on the aryl ring enhance reactivity in cross-coupling, while electron-withdrawing groups (e.g., nitro) require milder conditions .

-

Kinetic Studies : Autocatalytic pathways have been observed in some trifluoroborate-mediated reactions, as seen in dehydrogenation processes .

類似化合物との比較

Structural and Electronic Effects of Substituents

The table below compares substituents, electronic effects, and steric profiles of analogous potassium aryltrifluoroborates:

Key Observations :

Reactivity in Cross-Coupling Reactions

準備方法

Synthesis from 4-butylphenylboronic Acid

Step 1: Preparation of 4-butylphenylboronic Acid

- Typically synthesized via Miyaura borylation of 4-bromobutylbenzene or 4-iodobutylbenzene using bis(pinacolato)diboron in the presence of a palladium catalyst.

Step 2: Conversion to Potassium Trifluoroborate

- The 4-butylphenylboronic acid is treated with potassium hydrogen fluoride (KHF2) in a suitable solvent (e.g., methanol or water/methanol mixture).

- The reaction proceeds under mild conditions, often at room temperature, yielding this compound as a stable solid.

This two-step method is widely used for the preparation of aryltrifluoroborates due to its efficiency and the stability of the products.

Detailed Experimental Procedure (Adapted from Similar Aryltrifluoroborates)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-bromobutylbenzene, bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (e.g., dioxane), heat | Miyaura borylation to form 4-butylphenylboronic acid pinacol ester |

| 2 | Hydrolysis with aqueous acid (HCl or H2SO4) | Conversion of pinacol ester to 4-butylphenylboronic acid |

| 3 | 4-butylphenylboronic acid, KHF2, solvent (MeOH/H2O), room temperature | Formation of this compound |

The final product can be isolated by filtration and washing, yielding a moisture- and air-stable trifluoroborate salt.

Research Findings on Reaction Conditions and Yields

- Studies on related aryltrifluoroborates show that the conversion of boronic acids to trifluoroborates using KHF2 is rapid and high-yielding, often exceeding 90% isolated yield.

- The reaction tolerates a variety of functional groups, including alkyl substituents like butyl, without side reactions or decomposition.

- The trifluoroborate salts are bench-stable and can be purified by recrystallization or simple filtration.

Comparative Data Table of Selected Aryltrifluoroborates Preparation

Notes on Alternative Preparation Methods

- Oxidation and Functionalization Routes : Potassium aryltrifluoroborates can be further functionalized post-synthesis, as demonstrated by rapid oxidation using Oxone® to phenols without affecting alkyl substituents, indicating the robustness of the trifluoroborate moiety during synthesis and subsequent reactions.

- Nitrosation and Other ipso-Substitutions : Organotrifluoroborates can undergo ipso-substitution reactions such as nitrosation using nitrosonium tetrafluoroborate, showcasing the synthetic versatility of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium 4-butylphenyltrifluoroborate with high purity?

- Methodology : Potassium aryltrifluoroborates are typically synthesized via nucleophilic substitution (SN2) of brominated precursors with potassium alkoxides. For example, potassium bromomethyltrifluoroborate reacts with alkoxides under optimized conditions (3 equiv alkoxide, THF solvent, -78°C) . Purification challenges due to low solubility in organic solvents can be addressed via continuous Soxhlet extraction . For aryl derivatives, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may be adapted .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Multinuclear NMR : Use NMR to confirm trifluoroborate integrity (δ ≈ -140 to -135 ppm) and NMR for boron environment (δ ≈ 0-1 ppm) .

- HRMS : Validate molecular weight and isotopic patterns .

- IR Spectroscopy : Identify functional groups (e.g., B-F stretches at ~1470 cm) .

Q. How does the solubility profile of this compound influence reaction design?

- Methodology : Solubility in polar aprotic solvents (e.g., acetone, DMF) is critical for cross-coupling reactions. If solubility is low (common for trifluoroborates), use phase-transfer catalysts or mixed solvents (e.g., 10% MeOH/acetone) . For aqueous conditions, ensure stability by maintaining pH >7 to prevent hydrolysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for aryl chloride substrates?

- Methodology : Use Pd catalysts (e.g., Pd(OAc)) with bulky ligands (e.g., SPhos) to enhance oxidative addition to aryl chlorides. Optimize temperature (80–100°C) and solvent (toluene/water biphasic systems) to improve yields. Monitor reaction progress via NMR to detect trifluoroborate consumption .

Q. What strategies mitigate instability or decomposition during storage?

- Methodology :

- Storage : Keep under inert atmosphere (N) at 2–8°C to prevent moisture absorption .

- Stabilizers : Add desiccants (e.g., molecular sieves) to storage containers .

- Periodic Analysis : Use NMR to detect hydrolysis products (e.g., boric acid) .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare experimental / NMR with computational predictions (e.g., PubChem’s InChI/SMILES data) .

- Isotopic Labeling : Use / isotopic studies to confirm boron-related shifts .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

- Methodology :

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., PubChem’s retrosynthesis models) to propose feasible pathways .

- DFT Calculations : Simulate transition states for cross-coupling reactions to identify steric/electronic effects .

Q. What are the trade-offs between using this compound in situ versus isolating it for reactions?

- Methodology :

- In Situ Use : Reduces handling but risks side reactions (e.g., protodeboronation). Monitor via NMR .

- Isolation : Ensures purity but requires rigorous drying (e.g., Soxhlet extraction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。